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Compound of Interest

6-Bromoimidazo[1,2-ajpyrazin-2-
Compound Name:
amine

Cat. No.: B1528374

An In-depth Technical Guide to the Chemical Properties and Applications of 6-
Bromoimidazo[1,2-a]pyrazin-2-amine

Abstract

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic building block of significant interest
in medicinal chemistry and drug discovery. Its fused bicyclic core, the imidazo[1,2-a]pyrazine
system, is a recognized privileged scaffold found in numerous biologically active molecules.
This guide provides a comprehensive overview of the core chemical properties, synthesis,
spectroscopic characterization, reactivity, and applications of 6-bromoimidazo[1,2-a]pyrazin-
2-amine, with a focus on its utility for researchers, medicinal chemists, and drug development
professionals. The strategic placement of the bromine atom at the C6 position and the amine
group at the C2 position offers dual functional handles for molecular elaboration, making it a
versatile intermediate for library synthesis and lead optimization.

Core Physicochemical and Structural Properties

6-Bromoimidazo[1,2-a]pyrazin-2-amine is typically supplied as a white to off-white solid
powder.[1] Its core structure consists of a pyrazine ring fused with an imidazole ring, creating a
planar, aromatic system. The key physicochemical properties are summarized in the table
below.
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Property Value Source

6-bromoimidazo[1,2-a]pyrazin-

IUPAC Name o amine PubChem
CAS Number 1103861-38-6 BLDpharm[2]
Molecular Formula CeHsBrNa PubChem
Molecular Weight 213.03 g/mol PubChem
Monoisotopic Mass 211.96976 Da PubChem
Appearance White powder Guidechem[1]

Keep in dark place, inert
Storage BLDpharm([2]
atmosphere, 2-8°C

C1=C(N=C2N1C=C(N=C2)Br)
SMILES N PubChem([3]

HDHWDOMFULLEJI-
InChiKey PubChem
UHFFFAOYSA-N

Below is a diagram illustrating the chemical structure and atom numbering of the core scaffold.

Caption: Chemical structure of 6-Bromoimidazo[1,2-a]Jpyrazin-2-amine.

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-
aminopyrazine derivative with a two-carbon electrophile, such as an a-haloketone or o-
haloaldehyde. This is a variation of the classic Tschitschibabin reaction for imidazo[1,2-
a]pyridines.

A plausible and efficient synthetic route to 6-bromoimidazo[1,2-a]pyrazin-2-amine starts from
commercially available 2-amino-5-bromopyrazine. The imidazole ring is constructed, followed
by the introduction of the 2-amino group.

Step 1: Step 2:

2-Amino-5. e Cyclization _ | o React with ) ‘

o[ Amination Reaction
(e.g., Buchwald-Hartwig)
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Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Two-Step
Synthesis

Causality Behind Choices: This protocol is designed for efficiency and control. Step 1
(cyclization) is typically robust for forming the imidazo[1,2-a]pyrazine core. Step 2 requires a
more specialized approach, like palladium-catalyzed amination, to selectively install the amine
at the C2 position, which can be challenging via other methods.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

» Reagents & Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent
like ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and a non-nucleophilic
base such as sodium bicarbonate (2.0 eq).

o Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until
the starting material is consumed (usually 12-24 hours). The acidic conditions generated in
situ will hydrolyze the acetal to the reactive aldehyde for the condensation reaction.

» Workup & Isolation: Cool the reaction to room temperature. Remove the solvent under
reduced pressure. Partition the residue between ethyl acetate and water. Separate the
organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

 Purification: Purify the crude product by column chromatography on silica gel (eluting with a
gradient of hexane/ethyl acetate) to yield 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-2-amine

» Reagents & Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen),
combine 6-bromoimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst (e.g., Pdz(dba)s, 2-5
mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%), and an amine source like
benzophenone imine (1.2 eq). Add a strong, non-nucleophilic base such as sodium tert-
butoxide (1.5 eq) and an anhydrous solvent like toluene or dioxane.
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o Expertise Note: The use of benzophenone imine followed by acidic hydrolysis is a
standard method to install a primary amine in Buchwald-Hartwig amination reactions, as

direct coupling with ammonia can be low-yielding.

o Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as
monitored by LC-MS (typically 4-12 hours).

e Hydrolysis & Workup: Cool the reaction. Add a solution of aqueous HCI (e.g., 2M) and stir for
1-2 hours to hydrolyze the imine. Neutralize the mixture with a base (e.g., saturated NaHCOs
solution) and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate. Purify the crude product by flash chromatography or recrystallization to afford
the final product, 6-bromoimidazo[1,2-a]Jpyrazin-2-amine.

Spectroscopic Analysis

Full experimental spectra for this specific compound are not widely available in public
databases.[4][5] However, based on its structure and data from analogous compounds, the
following spectral characteristics are expected.
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Technique Expected Characteristics

- Aromatic Protons: Signals expected in the

7.5-9.0 ppm range. Three distinct signals for the
1H NMR protons at C3, C5, and C8. - Amine Protons (-

NH2): A broad singlet, typically in the  5.0-7.0

ppm range, which is exchangeable with D20.

- Aromatic Carbons: Approximately 6 signals are
expected in the aromatic region (6 110-155
m), corresponding to the carbon atoms of the
13C NMR p!o ) _ P g _ _
bicyclic core. The carbon bearing the bromine
(C6) will be shifted relative to the parent

scaffold.

- Molecular lon: A characteristic pair of peaks for
the molecular ion [M]* and [M+2]* in
approximately a 1:1 ratio, which is indicative of
Mass Spec (MS) the presence of a single bromine atom. For
CeHsBrN4, the expected m/z would be ~212 and

~214.

- N-H Stretch: A pair of medium-to-sharp bands
in the 3300-3500 cm~! region, characteristic of a

Infrared (IR) primary amine. - C=N and C=C Stretch: Multiple
bands in the 1500-1650 cm~! region,

corresponding to the aromatic ring system.

Chemical Reactivity and Derivatization

The utility of 6-bromoimidazo[1,2-a]pyrazin-2-amine stems from its two distinct reactive sites,
which allow for sequential and orthogonal derivatization.

Reactivity at the C6-Bromo Position: Cross-Coupling

The aryl bromide at the C6 position is an excellent handle for palladium-catalyzed cross-
coupling reactions. This is the primary method for introducing molecular diversity at this
position. The Suzuki-Miyaura coupling is particularly effective for forming new carbon-carbon
bonds.
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Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds through a well-established
catalytic cycle involving a palladium(0) species.[6][7]

o Oxidative Addition: The aryl bromide (our substrate) reacts with the Pd(0) catalyst to form a
Pd(Il) intermediate.

o Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base,
transfers its organic group to the palladium center.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki Coupling Catalytic Cycle

Ar-Br

Oxidative Addition Transmetalation Reductive Elimination
(Substrate)

R-B(OH):2 + Base

Oxidative
Addition

Reductive

Elimination L_n(AnPd(in)-Br

Transmetalation

L_n(Ar)Pd(I)-R

Ar-R
(Coupled Product)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://m.youtube.com/watch?v=4dDJKY71S-U
https://www.youtube.com/watch?v=jAexsOrCQ8M
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Studies on related 6-halogenoimidazo[1,2-a]pyridines have shown this position to be highly
reactive towards Suzuki coupling, enabling the efficient synthesis of a wide range of C6-
arylated or C6-heteroarylated derivatives.[8] This makes the title compound an ideal starting
point for exploring structure-activity relationships (SAR) in this region of the molecule.

Reactivity at the C2-Amino Group

The primary amine at the C2 position is a versatile nucleophile. It can readily undergo a variety
of transformations, including:

o Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids
(using coupling agents) to form amides and sulfonamides.

» Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

e Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form substituted amines.

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, known for
its ability to interact with various biological targets.[5] Derivatives have shown a wide array of
pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.

[7]

Specifically, this scaffold is a key component in the development of protein kinase inhibitors.
Kinases are critical targets in oncology, and small molecules that can modulate their activity are
highly sought after. Substituted imidazo[1,2-a]pyrazin-8-amines, close analogs of the title
compound, have been discovered as potent inhibitors of Breast Tumor Kinase (Brk/PTK6),
highlighting the potential of this chemical class in developing targeted cancer therapies.[9] 6-
Bromoimidazo[1,2-a]pyrazin-2-amine serves as an essential intermediate, allowing for the
systematic exploration of substitutions at the C6 position to optimize potency, selectivity, and
pharmacokinetic properties.[10]
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Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 6-bromoimidazo[1,2-a]pyrazin-2-amine is associated with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a high-value, strategically functionalized building
block for chemical synthesis and drug discovery. Its dual reactive sites—the C6-bromo group
amenable to cross-coupling and the C2-amino group for standard nucleophilic transformations
—provide chemists with a powerful platform for generating diverse molecular libraries. Its
relevance is firmly established in the pursuit of novel therapeutics, particularly in the area of
kinase inhibition. This guide has outlined its core properties and provided the necessary
technical insights for its effective utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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